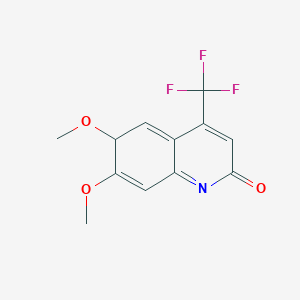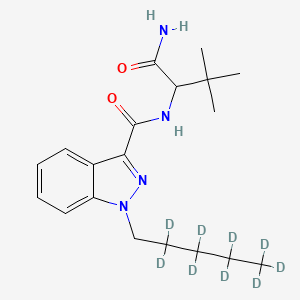![molecular formula C8H16ClNO2 B12354241 2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride typically involves the reaction of 2-aminocyclohexanol with acetic anhydride, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acid catalysts like hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume
Purification: Techniques such as crystallization and filtration to ensure high purity
Quality Control: Rigorous testing to meet industrial standards
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can convert it to amines or alcohols
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential effects on cellular processes and signaling pathways
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to:
Bind to Receptors: Interact with specific receptors on cell surfaces
Modulate Enzymes: Affect the activity of enzymes involved in metabolic pathways
Influence Signaling Pathways: Alter cellular signaling pathways, leading to changes in cellular functions
Comparison with Similar Compounds
Similar Compounds
- Rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride
- Rac-2-[(1R,2R)-2-aminomethyl)cyclopropyl]acetic acid hydrochloride
Uniqueness
Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its larger cyclohexyl ring compared to cyclopentyl or cyclopropyl analogs provides different steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-[(1R,2R)-2-aminocyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7-;/m1./s1 |
InChI Key |
BPTNBYSJBPNHML-ZJLYAJKPSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)O)N.Cl |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)




![8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione](/img/structure/B12354192.png)

![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)




![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)

